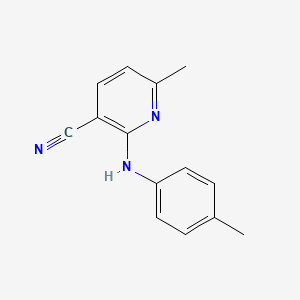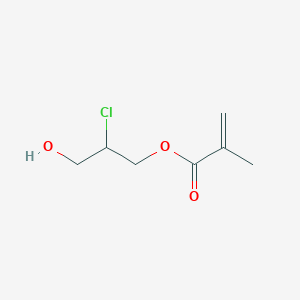
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate, also known as 3-Chloro-2-hydroxypropyl methacrylate, is an organic compound with the molecular formula C7H11ClO3. It is a methacrylate ester that contains both a chloro and a hydroxy functional group. This compound is commonly used in the production of polymers and copolymers due to its ability to undergo free radical polymerization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl methacrylate, which then reacts with hydrochloric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Polymerization: The compound can undergo free radical polymerization to form homopolymers or copolymers.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Polymerization Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide
Esterification Agents: Carboxylic acids, acid chlorides
Major Products
Polymers and Copolymers: Used in coatings, adhesives, and sealants
Substituted Derivatives: Used in the synthesis of pharmaceuticals and agrochemicals
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Employed in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo free radical polymerization. The compound’s methacrylate group can form radicals in the presence of initiators, leading to the formation of polymer chains. The chloro and hydroxy groups can participate in further chemical modifications, allowing for the synthesis of a wide range of functionalized polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropyl methacrylate: Lacks the chloro group, making it less reactive in substitution reactions.
3-Chloro-2-hydroxypropyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group, leading to different polymerization properties.
Uniqueness
2-Chloro-3-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of both chloro and hydroxy functional groups, which provide versatility in chemical reactions and polymerization processes. This dual functionality allows for the synthesis of a wide range of specialized polymers and copolymers with tailored properties .
Eigenschaften
CAS-Nummer |
82397-85-1 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
(2-chloro-3-hydroxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(8)3-9/h6,9H,1,3-4H2,2H3 |
InChI-Schlüssel |
JTMTVBCMZZJAKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


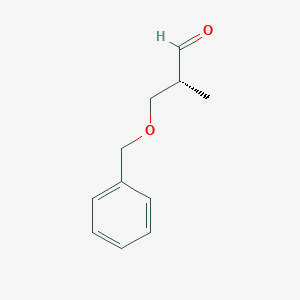

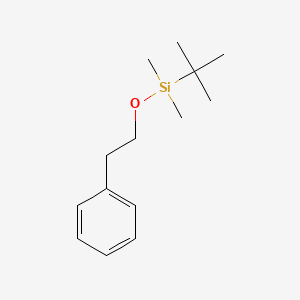
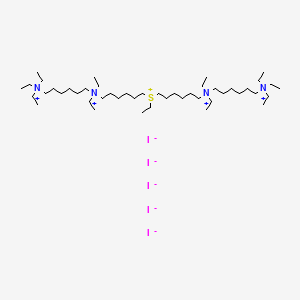
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
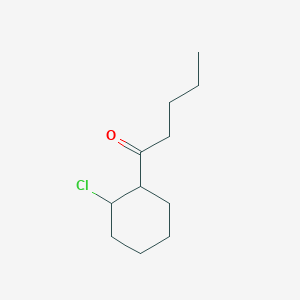
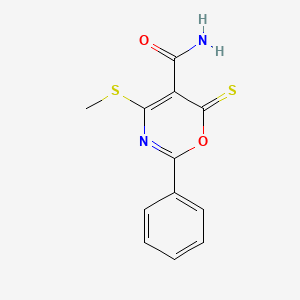


![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)


![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
